N-Isopropyl-2-oxooxazolidine-3-sulfonamide

Vue d'ensemble

Description

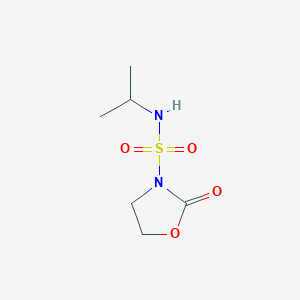

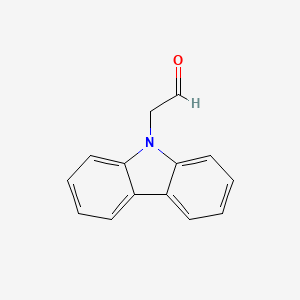

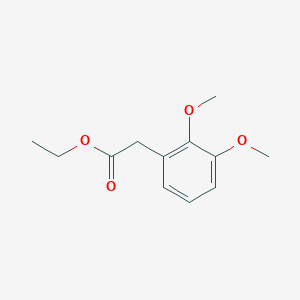

“N-Isopropyl-2-oxooxazolidine-3-sulfonamide” is a chemical compound with the CAS Number: 340185-09-3. It has a molecular weight of 208.24 and its IUPAC name is N-isopropyl-2-oxo-1,3-oxazolidine-3-sulfonamide . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 208.24 .Applications De Recherche Scientifique

Oxidation and Environmental Impact

N-Isopropyl-2-oxooxazolidine-3-sulfonamide, as a member of the sulfonamide family, has been studied in the context of environmental science. Sulfonamides are known to be used in human therapy and animal husbandry and are often detected in surface water and wastewater. Research by Sharma, Mishra, and Nesnas (2006) explored the oxidation of sulfonamides using ferrate(VI), an environmentally friendly oxidant. This study found that ferrate(VI) could effectively remove sulfonamides like sulfamethoxazole, converting them into less toxic byproducts in water (Sharma, Mishra, & Nesnas, 2006).

Photocatalytic Applications

In another study, Chen et al. (2018) discussed the photocatalytic generation of sulfonamidyl radicals under visible light. This approach is applied to intramolecular alkene hydroamination, providing a new method to synthesize functionalized isoxazolidines. This development is significant for organic synthesis and chemical biology (Chen et al., 2018).

Synthesis of Heterocyclic Compounds

Rozentsveig et al. (2013) explored a one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. This research contributes to the development of new methods for synthesizing heterocyclic compounds, which are vital in drug discovery and organic chemistry (Rozentsveig et al., 2013).

Development of Selective Antagonists

Humphreys et al. (2003) described the optimization of a sulfonamide-based endothelin receptor antagonist. The study focused on improving metabolic stability while maintaining potency, showcasing how subtle changes in molecular structure can significantly affect the pharmacokinetics and disposition of related compounds (Humphreys et al., 2003).

Selective Sulfonamide Detection

Zamora-Gálvez et al. (2016) developed a hybrid material for specific and label-free sulfonamide detection. This approach uses molecularly imprinted polymer-decorated magnetite nanoparticles, demonstrating a significant advancement in the detection and monitoring of sulfonamides in environmental samples (Zamora-Gálvez et al., 2016).

Stereoselective Isoxazolidine Synthesis

Karyakarte, Smith, and Chemler (2012) reported on the stereoselective synthesis of isoxazolidines, which are valuable in various fields like organic synthesis and drug discovery. Their method involves copper-catalyzed aminooxygenation and provides a novel approach to obtaining these compounds (Karyakarte, Smith, & Chemler, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSNAAKXGLFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)N1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672858 | |

| Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340185-09-3 | |

| Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B3060340.png)

![N-benzyl-3-{[3-(benzylamino)-3-oxopropyl]disulfanyl}propanamide](/img/structure/B3060355.png)